1-[4-(n-Pentylthio)phenyl]ethanol
Description
1-[4-(n-Pentylthio)phenyl]ethanol is a substituted aromatic alcohol featuring a phenyl ring modified with a sulfur-containing n-pentylthio group (-S-C₅H₁₁) and a secondary ethanol moiety. Its molecular formula is C₁₃H₂₀OS, with a molecular weight of 224.36 g/mol (CAS: 1737-26-4) . This compound is primarily utilized as a synthetic building block in organic chemistry, particularly in pharmaceuticals, agrochemicals, and materials science. The n-pentylthio group confers unique lipophilicity and electronic properties, distinguishing it from oxygen-based ether analogs.
Properties
IUPAC Name |
1-(4-pentylsulfanylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-3-4-5-10-15-13-8-6-12(7-9-13)11(2)14/h6-9,11,14H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIJBAZDGIJFIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=CC=C(C=C1)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(n-Pentylthio)phenyl]ethanol can be synthesized through several methods. One common approach involves the reaction of 4-bromothiophenol with n-pentyl bromide to form 4-(n-pentylthio)phenol. This intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide, followed by hydrolysis to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process typically includes steps like distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(n-Pentylthio)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogens or nitrating agents under controlled conditions.
Major Products:
Oxidation: 1-[4-(n-Pentylthio)phenyl]ethanone.
Reduction: 1-[4-(n-Pentylthio)phenyl]ethane.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[4-(n-Pentylthio)phenyl]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(n-Pentylthio)phenyl]ethanol involves its interaction with specific molecular targets. The ethanol moiety can form hydrogen bonds with biological molecules, while the phenyl ring and pentylthio group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and activity in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 1-[4-(n-Pentylthio)phenyl]ethanol and analogous compounds:
Structural and Functional Analysis:
- Thioether vs. Oxygen Ethers: The n-pentylthio group in the target compound reduces polarity compared to oxygen-based ethers (e.g., ethanone derivatives), enhancing lipid solubility . This property is advantageous in drug design for improving membrane permeability.
- Alcohol Chain Length: The ethanol group in this compound provides a reactive hydroxyl site for derivatization, similar to 1-(4-methylphenyl)ethanol . However, the shorter chain compared to 1-(4-methylphenyl)-1-propanol limits steric hindrance, favoring nucleophilic reactions.
- Electron-Donating vs. Withdrawing Groups: The tert-butyl group in 1-[4-(1,1-Dimethylethyl)phenyl]ethanone is electron-donating, stabilizing the ketone moiety , whereas the trifluoromethyl group in 1-[4-(Trifluoromethyl)phenyl]ethanol withdraws electrons, increasing the alcohol’s acidity .
Biological Activity
1-[4-(n-Pentylthio)phenyl]ethanol is an organic compound that has garnered interest in various fields of research due to its potential biological activities. This compound, characterized by a phenolic structure with a pentylthio group, is being investigated for its pharmacological properties, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C13H18OS. The presence of the pentylthio group is believed to enhance its lipophilicity, potentially influencing its interaction with biological membranes and targets.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values varied among different strains, indicating a broad spectrum of activity.
- Mechanism of Action : The proposed mechanism includes disruption of bacterial cell membranes and interference with metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (mg/mL) | Observations |
|---|---|---|
| Staphylococcus aureus | 0.5 | Significant growth inhibition |
| Escherichia coli | 1.0 | Moderate growth inhibition |
| Bacillus subtilis | 0.25 | Strong bactericidal effect |
Anticancer Activity
The anticancer potential of this compound has also been investigated, particularly in relation to breast cancer cell lines.
- Cell Lines Tested : MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).
- Findings : The compound inhibited cell proliferation in a dose-dependent manner, with IC50 values indicating effective cytotoxicity.
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MCF-7 | 15 | Moderate cytotoxicity |
| MDA-MB-231 | 10 | High cytotoxicity |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University assessed the antimicrobial efficacy of various compounds, including this compound. The study utilized standard microbiological techniques to evaluate the growth inhibition of pathogens. Results indicated that this compound exhibited potent activity against MRSA strains, suggesting its potential as a therapeutic agent.
Case Study 2: Cancer Cell Proliferation
In another investigation, the effects of this compound on breast cancer cell proliferation were examined. The findings revealed that treatment with the compound led to apoptosis in cancer cells, as evidenced by increased annexin V staining and caspase activation assays.
The biological activity of this compound is thought to involve several mechanisms:
- Membrane Disruption : The lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways, leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
